[4-(Difluoromethoxy)phenyl]hydrazine
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Overview
Description
[4-(Difluoromethoxy)phenyl]hydrazine is an organic compound with the molecular formula C7H8F2N2O. It is characterized by the presence of a hydrazine functional group (-NHNH2) and a phenyl ring substituted at the para position with a difluoromethoxy group (-OCHF2). This compound is often used as an intermediate or precursor in the synthesis of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethoxy)phenyl]hydrazine typically involves the reaction of 4-(difluoromethoxy)aniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions. The product is purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethoxy)phenyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include azides, nitroso derivatives, amines, and various substituted hydrazine derivatives .
Scientific Research Applications
[4-(Difluoromethoxy)phenyl]hydrazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [4-(Difluoromethoxy)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylhydrazine: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-Methoxyphenylhydrazine: Contains a methoxy group instead of a difluoromethoxy group.
4-Chlorophenylhydrazine: Contains a chlorine atom instead of a difluoromethoxy group.
Uniqueness
[4-(Difluoromethoxy)phenyl]hydrazine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs .
Properties
IUPAC Name |
[4-(difluoromethoxy)phenyl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)12-6-3-1-5(11-10)2-4-6/h1-4,7,11H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEGLGXMALZYDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607447 |
Source
|
Record name | [4-(Difluoromethoxy)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62128-84-1 |
Source
|
Record name | [4-(Difluoromethoxy)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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